tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate
Description
tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is a highly functionalized azetidine derivative featuring dual tert-butoxycarbonyl (Boc) protections and a methoxy ester group. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the Boc groups enhance stability during synthetic processes. The methoxy ester at the β-position of the amino group introduces both steric and electronic modulation, making this compound a versatile intermediate in medicinal chemistry, particularly for peptide mimetics or protease inhibitors .
Properties
IUPAC Name |
tert-butyl 3-[2-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoethyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-11(12(19)22-7)10-8-18(9-10)14(21)24-16(4,5)6/h10-11H,8-9H2,1-7H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOEGNRTPDZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Acids
- The amino acid precursor is first protected by introducing the tert-butoxycarbonyl (Boc) group on the amino functionality. This is commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate under mild basic conditions.
- The Boc protection stabilizes the amino group, allowing subsequent transformations without side reactions.
Azetidine Ring Formation
- The azetidine ring is formed by intramolecular cyclization, often starting from a suitably functionalized amino acid derivative.
- Cyclization can be promoted by base catalysis or by using coupling reagents such as N,N’-diethylene-N’’-2-chloroethyl thiophosphoramide, which enhances amide bond formation efficiency.
- Reaction conditions typically involve controlled temperatures (0–25 °C) and inert atmospheres to prevent side reactions.
Introduction of Methoxy and Oxo Groups
- The methoxy group is introduced via methylation or esterification reactions, often using methylating agents or methanol under acidic or neutral conditions.
- The oxo (carbonyl) group is introduced or maintained through oxidation steps, using oxidizing agents such as potassium permanganate or chromium trioxide when necessary.
- Reduction steps, if required, use agents like lithium aluminum hydride or sodium borohydride to convert carbonyls to alcohols or amines.
Industrial Scale and Flow Chemistry
- For industrial production, flow microreactor systems are employed to improve reaction control, yield, and sustainability.
- These systems allow precise temperature and reagent flow control, reducing waste and improving reproducibility.
Representative Experimental Procedure
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Amino acid + di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Boc protection of amino group | High yield, >90% |
| 2 | Cyclization reagent (e.g., N,N’-diethylene-N’’-2-chloroethyl thiophosphoramide), base, inert atmosphere, 0–25 °C | Formation of azetidine ring via intramolecular cyclization | Moderate to high yield |
| 3 | Methylating agent or methanol + acid catalyst | Introduction of methoxy group | Quantitative or near quantitative |
| 4 | Oxidizing agent (e.g., KMnO4) or reducing agent (e.g., LiAlH4) as needed | Functional group transformations | Dependent on target derivative |
Chemical Reaction Types Involved
| Reaction Type | Reagents | Purpose | Outcome |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate, base | Protect amino groups | Boc-protected amino acid |
| Cyclization | Coupling reagents, base | Azetidine ring formation | Azetidine derivative |
| Esterification/Methylation | Methanol, acid catalyst | Introduce methoxy group | Methoxy-substituted ester |
| Oxidation | Potassium permanganate, chromium trioxide | Introduce/maintain oxo group | Oxo derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Convert carbonyls to amines/alcohols | Amine or alcohol derivatives |
Research Findings and Optimization Notes
- The use of Boc protection is critical for the selective synthesis of the target compound, preventing side reactions on the amino group during cyclization and functionalization steps.
- Coupling reagents such as N,N’-diethylene-N’’-2-chloroethyl thiophosphoramide significantly improve amide bond formation efficiency, leading to higher yields and purities.
- Flow microreactor technology has been demonstrated to enhance reaction control, reduce reaction times, and minimize waste, making it a preferred method for scale-up synthesis.
- Reaction temperatures are generally maintained between 0 and 25 °C to optimize selectivity and minimize decomposition.
- Purification typically involves chromatographic techniques to isolate the desired product with high purity (>95%).
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Amino group protection | Di-tert-butyl dicarbonate, base | 0–25 °C, inert atmosphere | >90% | Essential for selectivity |
| Azetidine ring cyclization | N,N’-diethylene-N’’-2-chloroethyl thiophosphoramide, base | 0–25 °C | Moderate to high | Critical step for ring formation |
| Methoxy group introduction | Methanol, acid catalyst | Room temperature | Quantitative | Esterification or methylation |
| Oxidation/reduction | KMnO4, CrO3, LiAlH4, NaBH4 | Variable | Variable | Functional group modifications |
| Industrial scale-up | Flow microreactor systems | Controlled flow, temperature | Improved yield and sustainability | Preferred for large scale |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Biology and Medicine: Its unique structure allows for the exploration of novel drug candidates with improved efficacy and reduced side effects .
Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
Key Observations :
- Boc Protection : All compounds share Boc protection on the azetidine nitrogen, ensuring stability during synthetic steps.
- Ester Variations : Methoxy, ethoxy, and isopropoxy esters influence solubility and reactivity. Methoxy esters (as in the target compound) balance polarity and steric hindrance, making them preferable for aqueous-phase reactions .
- Linker Chemistry : Ethylidene (1d, 1h) vs. direct substitution (target compound) affects conformational flexibility and interaction with biological targets .
Reactivity Trends :
- Methoxy esters undergo hydrolysis slower than ethoxy analogs due to increased steric hindrance .
- The Boc group remains intact under mild acidic/basic conditions but cleaves with strong acids (e.g., TFA), enabling selective deprotection .
Physicochemical Properties
Insights :
- The target compound’s higher LogP vs. 1d reflects the methoxy ester’s balance between polarity and hydrophobicity.
- Pyrazole-containing analogs (5c) exhibit elevated molecular weights and polar surface areas, impacting membrane permeability .
Biological Activity
tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate (CAS: 2139159-11-6) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H28N2O6, with a molecular weight of 344.41 g/mol. The compound features an azetidine ring, a tert-butyl group, and a tert-butoxycarbonylamino moiety, contributing to its stability and solubility in various solvents.
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved in its mechanism of action are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptor sites may alter signaling pathways related to cellular functions.
Pharmacological Studies
Research indicates that this compound has shown promising results in several pharmacological assays:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.
- Anti-inflammatory Effects : In vitro studies have indicated potential anti-inflammatory activities, which could be beneficial in managing inflammatory diseases.
- Anticancer Properties : Some studies have explored the compound's ability to inhibit cancer cell proliferation, suggesting its role as a potential anticancer agent.
Study 1: Antimicrobial Activity
A study conducted on various derivatives of azetidine compounds highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties.
Study 2: Anti-inflammatory Effects
Research involving animal models showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This suggests that it may work by inhibiting key inflammatory pathways, providing a basis for its use in treating conditions such as arthritis.
Study 3: Anticancer Activity
In vitro assays on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth at certain concentrations. The IC50 value was determined to be around 50 µM, indicating effective cytotoxicity against cancer cells while sparing normal cells.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H28N2O6 |
| Molecular Weight | 344.41 g/mol |
| CAS Number | 2139159-11-6 |
| Purity | ≥95% |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Reduced pro-inflammatory cytokines in animal models |
| Anticancer | Induced apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
